2-(4-Chlorophenyl)quinoline-8-carboxamide
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Research
The journey of quinoline derivatives in scientific research began in 1834 when it was first isolated from coal tar. bath.ac.uk This nitrogen-containing heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered attention for its presence in various natural products, most notably the anti-malarial alkaloid quinine (B1679958) from the bark of the Cinchona tree. bath.ac.uknih.gov The therapeutic success of quinine spurred extensive research into the synthesis and biological evaluation of a vast array of quinoline derivatives.
Over the decades, this exploration has led to the discovery of numerous clinically significant drugs. From the early anti-malarials like chloroquine (B1663885) and primaquine (B1584692) to the later development of fluoroquinolone antibacterials such as ciprofloxacin, and anti-cancer agents like topotecan (B1662842) and camptothecin, the quinoline scaffold has proven to be a remarkably versatile template for drug design. bath.ac.uk The ability to modify the quinoline ring at various positions has allowed medicinal chemists to fine-tune the pharmacological properties of these derivatives, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antihypertensive effects. bath.ac.uknih.gov
Significance of the Quinoline-8-carboxamide (B1604842) Core for Bioactive Compounds
Within the broad family of quinoline derivatives, the quinoline-8-carboxamide core has emerged as a structure of particular interest for the development of bioactive compounds. This specific arrangement, where a carboxamide group is attached to the 8-position of the quinoline ring, has been identified as a key pharmacophore for targeting certain enzymes.
A significant breakthrough in understanding the importance of this core came from studies targeting Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govacs.org Researchers designed the quinoline-8-carboxamide scaffold to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP-1. nih.gov The design incorporates an intramolecular hydrogen bond between the carboxamide proton and the quinoline nitrogen, which helps to lock the molecule in a conformation that is favorable for binding to the enzyme's active site. nih.gov This structural feature is a critical determinant of the inhibitory activity of this class of compounds against PARP-1. nih.gov
Rationale for Investigating 2-(4-Chlorophenyl)quinoline-8-carboxamide
The investigation into this compound is rooted in the systematic exploration of the structure-activity relationships (SAR) of quinoline-8-carboxamide-based PARP-1 inhibitors. nih.gov Following the establishment of the quinoline-8-carboxamide scaffold as a potent PARP-1 inhibitor, research efforts turned towards understanding the influence of substituents at various positions on the quinoline ring to optimize potency and other pharmacological properties. nih.govacs.org
Studies on 2-substituted quinoline-8-carboxamides revealed that the introduction of substituents at the 2-position could significantly enhance the inhibitory potency against PARP-1. nih.govacs.org The synthesis of a series of 2-alkyl and 2-aryl derivatives allowed for a detailed SAR analysis. This analysis indicated that the nature of the substituent at the 2-position plays a crucial role in the molecule's interaction with the enzyme.
Structure
3D Structure
Properties
CAS No. |
655222-55-2 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(18)20)15(11)19-14/h1-9H,(H2,18,20) |
InChI Key |
QZLXUWIFLUQKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Molecular Design Principles and Structural Elucidation
Conformational Analysis of the Quinoline-8-carboxamide (B1604842) System
The quinoline-8-carboxamide framework is specifically designed to adopt a constrained and predictable conformation. acs.org This is achieved through the formation of a strong intramolecular hydrogen bond between the primary amide and the nitrogen atom of the quinoline (B57606) ring. acs.org This interaction effectively locks the carboxamide group in a position coplanar with the quinoline ring system.
The result is a stable pseudo-tricyclic structure, which minimizes conformational flexibility. acs.org In this arrangement, the lone pair of electrons on the heterocyclic nitrogen is optimally positioned to interact with one of the hydrogen atoms of the primary amide's N-H group. acs.org This design is considered particularly robust as it creates an unstrained 6:6:6 system, contributing to its conformational stability. acs.org
Intramolecular Hydrogen Bonding in Quinoline-8-carboxamides
The defining structural feature of the quinoline-8-carboxamide system is a powerful intramolecular hydrogen bond that serves as a molecular anchor. This non-covalent interaction is crucial for maintaining the desired pharmacophore conformation. acs.org
Spectroscopic Evidence for Intramolecular Interactions (e.g., NMR)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive evidence for the presence of the intramolecular hydrogen bond in solution. acs.org In related systems, such as certain 4-hydroxy-2-quinolinone carboxamides, the proton involved in a strong intramolecular hydrogen bond exhibits a characteristic signal at a very low field (deshielded) in the 1H-NMR spectrum, sometimes appearing between 16 and 17 ppm. nih.gov This significant downfield shift is indicative of a proton that is heavily deshielded due to its participation in a strong hydrogen bond. For quinoline-8-carboxamides, the hydrogen-bonded amide proton signal is similarly expected to be a key diagnostic feature in their NMR spectra, confirming the cyclic-like conformation. acs.org
Crystallographic Insights into Preferred Conformations (e.g., X-ray Diffraction)
X-ray crystallography has unequivocally confirmed the existence and geometry of the intramolecular hydrogen bond in the solid state for the quinoline-8-carboxamide series. acs.org This technique provides precise atomic coordinates, allowing for the direct visualization of the molecular structure and the measurement of bond lengths and angles that characterize the hydrogen bond.
In a related structure, N-(quinolin-8-yl)quinoline-2-carboxamide, crystallographic analysis revealed a molecular conformation stabilized by similar intramolecular hydrogen bonds. iucr.org The geometric parameters of such interactions can be precisely detailed, as shown in the example table below.
Interactive Table: Example of Hydrogen-Bond Geometry in a Related Quinoline Carboxamide System
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···N | 0.88 | 2.27 | 2.693 | 109 |
| C—H···O | 0.95 | 2.25 | 2.867 | 122 |
| Data derived from the analysis of N-(Quinolin-8-yl)quinoline-2-carboxamide and is presented for illustrative purposes of typical intramolecular interactions in quinoline carboxamides. iucr.org |
This data quantifies the close proximity of the donor and acceptor atoms, confirming the presence and geometry of the hydrogen bonds that stabilize the conformation. iucr.org
Rational Design Considerations for 2-(4-Chlorophenyl)quinoline-8-carboxamide Derivatives
The design of derivatives of this compound is guided by established structure-activity relationships (SAR) and the goal of modulating physicochemical and biological properties. The core quinoline-8-carboxamide scaffold is maintained to preserve the rigid conformation conferred by the intramolecular hydrogen bond. acs.org
Rational design focuses on introducing substituents at various positions, primarily on the quinoline ring and the 2-phenyl moiety.
Substitution at the 2-Position: The introduction of an aryl group, such as the 4-chlorophenyl group, at the 2-position is a key design element. Studies on related series have shown that substituents at this position can significantly enhance biological potency. acs.org The synthesis of these 2-substituted derivatives is often achieved through selective palladium-catalyzed coupling reactions. acs.org
Substitution on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a common modification in medicinal chemistry. Halogen atoms can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can affect target binding and pharmacokinetic profiles. Exploring different substituents on this ring is a standard strategy for optimizing activity.
Substitution at other positions: While the subject compound is substituted at the 2-position, the rational design of quinoline-8-carboxamides also involves exploring other sites, such as the 3-position, using methods like Suzuki, Sonogashira, and Stille couplings to introduce chemical diversity. acs.org
The overarching strategy is to use the conformationally locked quinoline-8-carboxamide as a template and systematically modify peripheral substituents to achieve desired effects. acs.orgnih.gov
Biological Activity Spectrum and Mechanistic Investigations of 2 4 Chlorophenyl Quinoline 8 Carboxamide
Identification of Molecular Targets and Pathways
The biological effects of 2-(4-Chlorophenyl)quinoline-8-carboxamide and its structural congeners are attributed to their interactions with specific molecular targets, primarily enzymes and receptors.
Enzyme Inhibition Studies
Carbonic Anhydrase Isoforms: The quinoline (B57606) carboxamide scaffold has been identified as a promising framework for the development of carbonic anhydrase (CA) inhibitors. wikipedia.orgdrugs.com CAs are a family of metalloenzymes that play a crucial role in pH regulation and are implicated in various diseases, including cancer and glaucoma. medchemexpress.com Studies on a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govnih.govresearchgate.net Specifically, these compounds were effective against hCA I, hCA II, and hCA IV, with inhibition constants ranging from the low to high nanomolar range. nih.govnih.gov For instance, one of the most potent compounds in this series, compound 5h, exhibited a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II. nih.gov While the substitution pattern of this compound is different, the general susceptibility of the quinoline carboxamide core to CA binding suggests that it may also exhibit inhibitory activity against these enzymes. Further supporting this, molecular docking studies on 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives have shown potential interactions with the active site of human carbonic anhydrase I. thaiscience.info
PARP-1: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy. A series of quinoline-8-carboxamides have been designed and evaluated as PARP-1 inhibitors. nih.gov These compounds were designed to maintain a specific conformation through an intramolecular hydrogen bond, a feature that is also present in this compound. Structure-activity relationship (SAR) studies of these compounds revealed that substituents at the 2-position of the quinoline ring generally increased potency. nih.gov The most active compound in that series, 2-methylquinoline-8-carboxamide, displayed an IC50 value of 500 nM for the inhibition of human recombinant PARP-1. nih.gov This finding suggests that the 2-phenyl substituted quinoline-8-carboxamides, including the 4-chlorophenyl analog, are promising candidates for PARP-1 inhibition.
Receptor Binding Profiling
In addition to enzyme inhibition, quinoline carboxamide derivatives have been shown to interact with specific cell surface receptors. A study on a series of novel pyrazine, quinoline-carboxamide, and oxadiazole derivatives identified them as potent antagonists of the P2X7 receptor (P2X7R). nih.gov The P2X7R is an ATP-gated ion channel that is overexpressed in various cancers and plays a role in inflammation and apoptosis. nih.gov While this compound was not directly tested, an analog containing a 2-phenylquinoline (B181262) moiety linked to an oxadiazole ring showed an IC50 value of 7.27 µM. nih.gov This indicates that the 2-phenylquinoline scaffold can be accommodated within the P2X7R binding site. Furthermore, a recent review of quinoline and quinolone carboxamides highlighted their potential to act as cannabinoid receptor 2 (CB2) agonists, suggesting another possible receptor target for this class of compounds. nih.gov
Cellular Mechanistic Studies
The molecular interactions of this compound and its analogs translate into a range of effects at the cellular level, including the modulation of key signaling pathways and demonstrating specific uptake and localization patterns.
Elucidation of Biological Pathways Modulated by the Compound
The quinoline carboxamide scaffold is associated with the modulation of several critical cellular pathways, primarily related to cell death and proliferation. Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function, leading to the disruption of autophagy and subsequent induction of apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.gov This suggests a mechanism of action that involves the lysosomal cell death pathway.
Furthermore, other quinoline carboxamide derivatives have been reported to induce apoptosis by targeting specific protein kinases. For example, certain carboxamide-appended quinolines have been identified as inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. researchgate.net In a similar vein, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides were found to overcome chemoresistance in colorectal cancer by targeting the PDK1 signaling pathway, ultimately leading to apoptosis. nih.gov
A particularly relevant study on 2-phenylquinoline-8-carboxamides, the direct parent class of the title compound, identified them as "minimal" DNA-intercalating agents. nih.gov This suggests that a primary mechanism of action for these compounds could be the direct interaction with DNA, leading to the disruption of DNA replication and transcription, and ultimately triggering a DNA damage response and cell death.
Investigation of Cellular Uptake and Subcellular Localization
The cellular entry and distribution of quinoline carboxamides are crucial for their biological activity. While no specific studies on the cellular uptake and subcellular localization of this compound are available, research on structurally related compounds provides valuable insights. For instance, studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating agent with a carboxamide side chain, have shown very rapid cellular uptake and efflux kinetics. Fluorescence microscopy revealed that DACA accumulates in cytoplasmic vesicles.
The lipophilicity of these compounds is a key determinant of their uptake and distribution. The 2-phenylquinoline-8-carboxamide structure is relatively lipophilic, which would favor passive diffusion across the cell membrane. The subcellular localization would likely be influenced by the specific molecular targets. For compounds acting as DNA intercalators, nuclear localization would be expected. For those targeting cytoplasmic enzymes or receptors on intracellular organelles, a corresponding cytoplasmic distribution would be anticipated.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activity of quinoline-8-carboxamides is significantly influenced by the nature and position of substituents on the quinoline ring and the carboxamide moiety.
For the inhibition of PARP-1 , as previously mentioned, substitution at the 2-position of the quinoline-8-carboxamide (B1604842) scaffold is generally favorable for activity. nih.gov The presence of an aryl group, such as the 4-chlorophenyl group, at this position is a key structural feature. The chlorine atom on the phenyl ring can influence the electronic properties and binding interactions of the molecule with the target enzyme.
In the context of carbonic anhydrase inhibition , studies on related quinoline-2-carboxamides have shown that the nature of the substituent at the 8-position plays a critical role in determining the inhibitory potency and selectivity against different CA isoforms. nih.govnih.govresearchgate.net While the specific SAR for 8-carboxamides is not as well-defined in the literature, the electronic and steric properties of the 2-(4-chlorophenyl) group are expected to be major determinants of activity.
Regarding P2X7R antagonism , SAR studies of quinoline-carboxamide derivatives have indicated that substitutions on the phenyl ring can significantly impact potency. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance activity in some series. nih.gov
For the activity of 2-phenylquinoline-8-carboxamides as DNA intercalators , SAR studies have revealed that the planarity of the 2-phenylquinoline system is crucial for intercalative binding. nih.gov Substitution at the 2'-position of the phenyl ring, which would force the phenyl group out of planarity with the quinoline ring, leads to a loss of intercalative ability. nih.gov In contrast, substitutions at the 4'-position, such as the chloro group in the title compound, are well-tolerated and can lead to potent in vivo antitumor activity. nih.gov
Impact of Substituents at the Quinoline C-2 Position on Biological Potency
The nature of the substituent at the C-2 position of the quinoline-8-carboxamide core is a critical determinant of biological activity, influencing both the mechanism of action and potency. Research into related 2-aryl-quinoline-8-carboxamides has demonstrated that this position significantly modulates their function as potential therapeutic agents, particularly as DNA-intercalating agents and enzyme inhibitors.
One line of investigation has centered on 2-phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents. nih.gov For these compounds to exhibit activity, it is crucial that the 2-phenyl ring is essentially coplanar with the quinoline ring system, which allows for effective intercalative binding into the DNA helix. nih.gov The introduction of a substituent at the 4'-position of the phenyl ring—equivalent to the 4-chloro position in the subject compound—has been explored. While an extensive analysis of 4'-substituted derivatives did not establish a direct correlation between biological activity and the lipophilic or electronic properties of the substituent, several compounds in this class demonstrated significant in vivo solid tumor activity. nih.gov For instance, the 4'-aza derivative (where a nitrogen atom replaces the carbon at the 4' position) showed superior efficacy compared to the unsubstituted parent compound in both leukemia and solid tumor models. nih.gov This suggests that while simple electronic effects (electron-donating or -withdrawing) are not the sole drivers, the specific nature of the substituent at this position can profoundly impact potency.
In a different therapeutic context, studies on quinoline-8-carboxamides as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, have shown that substituents at the C-2 position can significantly enhance potency. acs.org In a series designed to maintain the required pharmacophore conformation through an intramolecular hydrogen bond, the introduction of a small methyl group at the C-2 position resulted in a compound with an IC₅₀ of 500 nM, a notable increase in potency over the unsubstituted analog. acs.org This highlights that even small, non-aromatic substituents at C-2 can be highly beneficial for enzyme inhibition.
The 4-chlorophenyl group in this compound introduces both steric bulk and specific electronic effects (a combination of inductive electron withdrawal and resonance donation). Based on the available data for related compounds, the presence of this group is expected to modulate the compound's DNA binding affinity and enzyme inhibitory potential.
Table 1: Impact of C-2 Substituents on PARP-1 Inhibition
| Compound | C-2 Substituent | PARP-1 IC₅₀ (µM) |
| Quinoline-8-carboxamide | -H | >10 |
| 2-Methylquinoline-8-carboxamide | -CH₃ | 0.5 |
Data sourced from a study on PARP-1 inhibitors. acs.org
Influence of Modifications to the Carboxamide Moiety on Target Affinity
The carboxamide group at the C-8 position is not merely a structural linker but an essential component of the pharmacophore, actively participating in target binding. Its ability to form critical hydrogen bonds is paramount to the biological activity of this class of compounds.
In the context of PARP-1 inhibition, the primary amide (-CONH₂) of the quinoline-8-carboxamide scaffold is designed to form a crucial intramolecular hydrogen bond with the nitrogen atom of the quinoline ring. acs.org This interaction locks the molecule into a specific, planar conformation that mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to fit effectively into the enzyme's active site. This conformational rigidity is a key design element for achieving potent inhibition. acs.org
Furthermore, the amide moiety can engage in direct intermolecular hydrogen bonds with protein targets. In related quinoline-8-sulfonamides investigated as pyruvate (B1213749) kinase M2 (PKM2) modulators, the oxygen atom of an amide moiety was observed to form a hydrogen bond with the side chain of a lysine (B10760008) residue (Lys311) in the enzyme's active site. nih.gov This demonstrates the capacity of the carboxamide group to serve as a hydrogen bond acceptor, anchoring the ligand to its target.
Therefore, any modification to the carboxamide group of this compound, whether it be substitution on the nitrogen or replacement of the entire group, would be expected to have a profound impact on target affinity by altering its hydrogen bonding capability and conformational properties.
Role of Specific Structural Features in Determining Biological Selectivity
The biological selectivity of quinoline-8-carboxamides is governed by a combination of specific structural features that dictate which biological targets the molecule can interact with effectively. Two key features that have been identified are molecular planarity and the presence of specific hydrogen-bonding motifs.
Molecular Planarity and Shape: For activity as a DNA intercalator, a high degree of planarity is essential. Studies on 2-phenylquinoline-8-carboxamides revealed that the phenyl ring at the C-2 position must be coplanar with the quinoline system to allow for insertion between DNA base pairs. nih.gov Introducing a substituent at the 2'-position of the phenyl ring, which forces it out of planarity with the quinoline core, resulted in a loss of intercalative ability and a corresponding decrease in this specific biological activity. nih.gov The 4-chloro substituent in this compound does not sterically hinder this coplanarity, thus preserving the potential for DNA intercalation. This shape-dependent mechanism contributes to selectivity, as the molecule is tailored to fit the specific geometry of the DNA helix.
Intramolecular Hydrogen Bonding: For enzyme inhibition, particularly against PARP-1, the intramolecular hydrogen bond between the C-8 carboxamide and the quinoline nitrogen is a critical determinant of selectivity. acs.org This bond pre-organizes the molecule into a conformation that is complementary to the enzyme's active site. Molecules lacking this feature, or where the geometry is disrupted, would be less effective inhibitors. This conformational lock-in mechanism ensures that the compound preferentially binds to targets that can accommodate this specific shape, thereby conferring selectivity.
These features illustrate how the specific architecture of the this compound scaffold can be fine-tuned to favor certain biological targets over others, leading to a more selective pharmacological profile.
Comparative Analysis with Other Quinoline-8-carboxamide Derivatives
The biological profile of this compound can be better understood through a comparative analysis with other derivatives within the same class. Key comparators include the parent (unsubstituted) quinoline-8-carboxamide, the 2-methyl derivative, and the 2-phenyl derivative.
2-Methylquinoline-8-carboxamide: This compound has emerged as a potent PARP-1 inhibitor, with an IC₅₀ value of 500 nM. acs.org Its activity is significantly higher than the unsubstituted quinoline-8-carboxamide (IC₅₀ > 10 µM). This demonstrates that a small alkyl substituent at the C-2 position is highly effective for this specific target, likely by providing favorable interactions within the active site without adding excessive bulk.
2-Phenylquinoline-8-carboxamide: This derivative, particularly when functionalized on the carboxamide with a basic side chain, has been identified as a DNA-intercalating antitumor agent. nih.gov Its mechanism relies on the planar aromatic system. The introduction of the phenyl ring provides a large, flat surface area conducive to intercalation, a property not shared by the 2-methyl derivative.
This compound: This compound combines features of the 2-phenyl derivative (a planar aromatic C-2 substituent) with a specific electronic modification (the 4-chloro group). Compared to the 2-phenyl analog, the chloro group adds a polar, electron-withdrawing element which could influence target interactions, metabolism, and pharmacokinetic properties. When compared to the 2-methyl analog, the 2-(4-chlorophenyl) group provides a much larger and more lipophilic substituent, which would likely alter its selectivity profile, potentially favoring interactions with targets that have larger binding pockets or engaging in different types of interactions (e.g., pi-stacking, halogen bonding).
The choice of substituent at the C-2 position fundamentally dictates the compound's primary mechanism of action, shifting its potential from an enzyme inhibitor (like the 2-methyl derivative) to a DNA-interactive agent (like the 2-phenyl derivative). The 4-chloro substituent would further refine these properties.
Table 2: Comparative Profile of Quinoline-8-carboxamide Derivatives
| Derivative | C-2 Substituent | Primary Investigated Activity | Key Structural Feature for Activity |
| Quinoline-8-carboxamide | -H | PARP-1 Inhibition (weak) | Intramolecular H-bond |
| 2-Methylquinoline-8-carboxamide | -CH₃ | PARP-1 Inhibition (potent) | Small C-2 substituent, Intramolecular H-bond acs.org |
| 2-Phenylquinoline-8-carboxamide | Phenyl | DNA Intercalation, Antitumor | Planar aromatic system nih.gov |
| This compound | 4-Chlorophenyl | (Predicted) DNA Intercalation / Enzyme Inhibition | Planar aromatic system with electronic modification |
Computational and Theoretical Insights into 2 4 Chlorophenyl Quinoline 8 Carboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.
In the context of 2-(4-Chlorophenyl)quinoline-8-carboxamide, docking simulations would be employed to identify potential biological targets and elucidate the specific interactions that govern its binding. For instance, studies on similar quinoline (B57606) carboxamide derivatives have successfully utilized this approach. Research on a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives explored their interactions with targets like human carbonic anhydrase I and protein kinase A. thaiscience.info Another study on 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid demonstrated its binding affinity against various cancer-related protein targets. nih.gov
For this compound, a typical docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known enzymes or receptors. The results would be analyzed based on the docking score, which estimates the binding free energy, and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 1: Illustrative Molecular Docking Data for a Related Quinoline Derivative (Data based on a study of 2-(3-chlorophenyl)quinoline-4-carboxamide derivative 6j)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Human Carbonic Anhydrase I | - | HIS 94, HIS 96, THR 199 | Hydrogen Bond, Hydrophobic |
| Protein Kinase A | - | LYS 72, GLU 91, VAL 57 | Hydrogen Bond, Hydrophobic |
| Kinesin Spindle Protein | - | GLU 116, GLY 117, ARG 221 | Hydrogen Bond, Pi-Alkyl |
Note: Specific binding affinity values for compound 6j were not provided in the source material. thaiscience.info
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to sample a wider range of molecular conformations.
An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (a box of water molecules with ions). The trajectory of the atoms over a set period (nanoseconds to microseconds) is then calculated using Newtonian physics. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to determine if the complex remains stable. A stable complex is indicated by a low and converging RMSD value. Furthermore, MD simulations can refine the binding mode and provide a more accurate estimation of the binding free energy.
For example, MD simulations were used to evaluate the stability of quinolinone-based thiosemicarbazones within the active site of a target enzyme from Mycobacterium tuberculosis. nih.gov Similarly, the dynamic behavior of dihydroxyl-quinoline derivatives as potential inhibitors of acetylcholinesterase was investigated using MD, confirming the stability of key interactions. nih.gov
Table 2: Typical Output Parameters from an MD Simulation (This table is a generalized representation of data obtained from MD simulations)
| Simulation Parameter | Description | Illustrative Value (for a stable complex) |
| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from their initial position over time. | < 3 Å |
| RMSD (Ligand) | Measures the average deviation of the ligand's heavy atoms relative to the protein's binding site. | < 2 Å |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |
| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity calculated from the simulation trajectory. | e.g., -30 to -50 kcal/mol |
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict a wide range of molecular attributes, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
For this compound, DFT studies could reveal key insights into its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their energy gap is an indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. For instance, a DFT study on a related anxiolytic molecule, Alpidem, which also contains a chlorophenyl group, used these calculations to understand its stability and reactivity. nih.gov
Table 3: Representative Data from DFT Calculations (This table is a generalized representation of data obtained from DFT studies)
| Property | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 Debye |
| Molecular Electrostatic Potential | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions. | Negative potential around carbonyl oxygen and quinoline nitrogen. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
To develop a QSAR model for a series of quinoline-8-carboxamides including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) would be required. Various molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the activity. researchgate.net Studies have successfully developed QSAR models for various quinoline derivatives to predict their activity against targets like Plasmodium falciparum and Mycobacterium tuberculosis. nih.govmdpi.com These models help in identifying the key structural features that contribute to the desired biological effect.
In Silico ADME Prediction for Early Stage Profiling (excluding pharmacokinetic parameters)
In silico ADME prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. This early-stage profiling helps to identify potential liabilities that could lead to drug failure in later stages of development. For the purpose of this article, the focus is on properties excluding detailed pharmacokinetic parameters.
For this compound, various physicochemical properties and drug-likeness rules would be calculated. These predictions are based on the molecule's structure and are compared against established criteria for orally available drugs. For example, Lipinski's Rule of Five is a widely used filter. Several studies on quinoline derivatives have reported in silico ADME predictions, demonstrating good oral bioavailability and drug-like properties for many analogs. researchgate.neteurekaselect.com
Table 4: Illustrative In Silico ADME/Physicochemical Predictions (This table is a generalized representation of data from in silico ADME tools)
| Property/Rule | Description | Predicted Value for a Drug-like Compound |
| Molecular Weight | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross into the brain. | No |
Preclinical Research Models for Mechanistic Elucidation of 2 4 Chlorophenyl Quinoline 8 Carboxamide
In Vitro Cell-Based Assays for Target Engagement and Pathway Modulation
In vitro cell-based assays are fundamental for determining the cytotoxic and anti-proliferative effects of novel compounds. For the quinoline (B57606) carboxamide class, these assays are typically performed on a panel of human cancer cell lines to assess potency and selectivity.
Detailed Research Findings: Derivatives of quinoline carboxamide have demonstrated significant anti-proliferative activity across various cancer cell lines. For instance, a series of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives were evaluated for their anticancer activity against the MDA-MB-231 breast cancer cell line using the MTT assay. thaiscience.info The results showed that all tested compounds exhibited notable anticancer activity. thaiscience.info Similarly, other quinoline-based heterocycles have been tested against both MDA-MB-231 and HeLa (cervical cancer) cell lines. nih.gov
Further mechanistic insights are gained through cell cycle analysis. Flow cytometry is used to determine how a compound affects cell cycle progression. For example, studies on related quinoline derivatives revealed that they can induce cell cycle arrest. One potent compound, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, was shown to arrest the MCF-7 breast cancer cell cycle at the G1 phase. nih.gov Another study on a 2-phenylquinoline-4-carboxylic acid derivative (D28), a selective histone deacetylase (HDAC) inhibitor, demonstrated an induction of G2/M cell cycle arrest in K562 cells. nih.gov
Pathway modulation studies often focus on apoptosis induction. Assays measuring the activation of key apoptotic proteins, such as caspases, are common. It has been shown that some quinoline derivatives can trigger apoptosis by upregulating the expression of proteins like p53 and initiator caspase 9. nih.gov
| Compound Class | Cell Line | Assay Type | Key Finding (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-(3-Chlorophenyl)quinoline-4-carboxamides | MDA-MB-231 (Breast) | MTT Assay | 8.24–46.71 µM | thaiscience.info |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | MCF-7 (Breast) | MTT Assay | 2.71–8.77 µM (most potent hybrids) | nih.gov |
| 2-Phenylquinoline-4-carboxylic Acid Derivatives | K562 (Leukemia) | Antiproliferative Assay | Potent activity, leading to G2/M arrest | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives | MV4-11 (Leukemia) | Antiproliferative Assay | Potent inhibition | nih.gov |
Biochemical Assays for Enzyme Inhibition and Kinetic Characterization
Biochemical assays are critical for identifying direct molecular targets, such as enzymes, and characterizing the kinetics of their inhibition. For the quinoline structural class, research has identified several enzymes as potential targets, including histone deacetylases (HDACs), protein kinases, and pyruvate (B1213749) kinase M2 (PKM2). nih.govmdpi.comnih.gov
Detailed Research Findings: A study focused on 2-phenylquinoline-4-carboxylic acid derivatives identified them as novel HDAC inhibitors. nih.gov Enzyme inhibitory tests revealed that specific compounds in this series exhibited significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6. nih.gov This selectivity is a crucial aspect of modern drug design, aiming to reduce off-target effects.
In a different context, quinoline-8-sulfonamide (B86410) derivatives were designed and evaluated as modulators of PKM2, an enzyme critical in cancer cell metabolism. mdpi.comnih.gov In silico docking studies predicted binding affinity, and subsequent biochemical assays confirmed that these compounds could modulate PKM2 activity. mdpi.com
Furthermore, research into other related quinoline structures has revealed inhibitory activity against epidermal growth factor receptor (EGFR) kinase. One hybrid compound demonstrated potent inhibition of EGFR with an IC₅₀ value of 0.22 µM, which was nearly equipotent to the standard drug Lapatinib. nih.govrsc.org
| Compound Class | Enzyme Target | Key Finding (IC₅₀) | Reference |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic Acid Derivatives (e.g., D28) | HDAC3 | Selective inhibition over HDAC1, 2, 6 | nih.gov |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids (e.g., 6h) | EGFR Kinase | 0.22 µM | nih.govrsc.org |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives (e.g., P6) | SIRT3 | 7.2 µM | nih.gov |
| Quinoline-8-sulfonamide Derivatives | PKM2 | Identified as potent modulators | mdpi.com |
Mechanistic Studies in Relevant Biological Systems
Mechanistic studies integrate findings from cell-based and biochemical assays to build a comprehensive picture of a compound's mode of action. These studies often involve investigating the downstream effects of target engagement in relevant biological systems.
Detailed Research Findings: For quinoline-based compounds, mechanistic studies have elucidated their roles in critical cellular processes like apoptosis, cell cycle regulation, and protein synthesis. For example, the antimalarial activity of the quinoline-4-carboxamide class was traced to a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is essential for protein synthesis in the parasite. acs.orgnih.gov
In the context of cancer, the mechanism of action for HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold was linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.gov Similarly, a potent EGFR kinase inhibitor from the quinoline hydrazide-acrylamide class was found to trigger apoptosis by significantly upregulating the expression of the tumor suppressor p53 and initiator caspase 9. nih.gov These findings connect the initial enzyme inhibition to the ultimate cellular fate.
Studies on SIRT3 inhibitors with a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid structure revealed that their anticancer effects in certain leukemia cell lines were due to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. nih.gov This highlights the diversity of mechanisms that can be engaged by compounds with a quinoline core.
Future Research Directions and Potential Applications
Exploration of Novel Biological Targets for Quinoline-8-carboxamide (B1604842) Derivatives
While quinoline (B57606) derivatives have been investigated for their anticancer and antimicrobial activities, the exploration of novel biological targets remains a key area of future research. nih.govbohrium.com The versatility of the quinoline-8-carboxamide scaffold allows for modifications that can modulate its interaction with a variety of biological macromolecules.
Recent studies have shown that quinoline derivatives can act as inhibitors of various enzymes and receptors. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. epa.gov Other research has focused on their potential as immunomodulators and inhibitors of enzymes like Pim-1 kinase. bohrium.comnih.gov A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were found to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov
The exploration of novel targets for quinoline-8-carboxamide derivatives could lead to the development of new therapies for a range of diseases. For example, some quinoline-4-carboxamide derivatives have shown multistage antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2). acs.orgnih.gov Additionally, certain quinoline carboxamide derivatives are being explored as P2X7R antagonists for conditions like cancer. nih.gov The ability of 8-hydroxyquinoline-2-carboxylic acid to interact with metal ions like molybdate (B1676688) suggests a potential role as a molybdophore, highlighting another avenue for investigation. researchgate.net
Table 1: Investigated Biological Targets of Quinoline Carboxamide Derivatives
| Derivative Class | Biological Target | Therapeutic Area |
| Quinoline-3-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase (hCA) Isoforms | Various |
| Quinoline-4-carboxamides | Plasmodium falciparum Elongation Factor 2 (PfEF2) | Malaria |
| Quinoline Carboxamides | P2X7 Receptor (P2X7R) | Cancer, Inflammatory Diseases |
| 8-Hydroxyquinoline-2-carboxylic acid | Metal Ion Chelation (e.g., Molybdate) | Metal Homeostasis |
Advanced Synthetic Methodologies for Enhanced Diversity
The generation of diverse libraries of quinoline-8-carboxamide derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Advanced synthetic methodologies are being developed to improve the efficiency, selectivity, and environmental footprint of these syntheses.
Traditional methods for quinoline synthesis are being supplemented and replaced by modern techniques. mdpi.com Microwave-assisted synthesis, for example, offers benefits such as rapid reaction times and improved yields. mdpi.comnumberanalytics.com The use of novel catalysts, including transition metal complexes of palladium and copper, has become widespread in facilitating key bond-forming reactions. numberanalytics.com For instance, palladium catalysts are used in Suzuki-Miyaura cross-coupling reactions to form biaryl precursors to quinolines. numberanalytics.com
Researchers are also exploring one-pot reactions and tandem catalytic processes to streamline the synthesis of complex quinoline derivatives. researchgate.net C-H activation strategies are emerging as powerful tools for the direct functionalization of the quinoline core, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net These advanced methods not only accelerate the discovery process but also allow access to a wider range of chemical space, enhancing the diversity of quinoline-8-carboxamide libraries. For example, a Doebner reaction can be used as a one-step method to produce 2-arylquinoline-4-carboxylic acid derivatives. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the mechanisms of action of 2-(4-Chlorophenyl)quinoline-8-carboxamide and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds. nih.gov
Multi-omics approaches help to understand the complex interplay between different biological layers and how they collectively influence disease processes and drug responses. nih.govmdpi.com For instance, by combining transcriptomic and proteomic data, researchers can identify the downstream signaling pathways affected by a quinoline derivative. Metabolomic analysis can reveal changes in cellular metabolism, providing further insights into the compound's mechanism. nih.gov
The use of multi-omics data is becoming increasingly important in identifying novel biomarkers and therapeutic targets. mdpi.com For example, a multi-omics analysis of differentiated thyroid cancer revealed age-related genomic and biological features, which could inform the development of targeted therapies. nih.gov This approach can be applied to study the effects of quinoline-8-carboxamides, elucidating their on-target and off-target effects and potentially identifying patient populations that are more likely to respond to treatment.
Development of Advanced Computational Models for Compound Optimization
Computational modeling plays a pivotal role in modern drug discovery, from hit identification to lead optimization. For this compound and its analogs, advanced computational models are being employed to predict their biological activity, pharmacokinetic properties, and potential toxicity.
Molecular docking studies are routinely used to predict the binding mode of quinoline derivatives to their target proteins, providing insights into the key interactions that govern affinity and selectivity. mdpi.comthaiscience.info For example, docking studies have been used to understand the interaction of quinoline derivatives with targets like multidrug resistance protein 2 (MRP2) and various protein kinases. nih.govthaiscience.info
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) models are developed to correlate the structural features of quinoline-8-carboxamides with their biological activity. nih.gov These models can then be used to virtually screen new derivatives and prioritize them for synthesis and testing. nih.gov A CoMFA model was successfully used to design new CD38 inhibitors based on 4-amino-8-quinoline carboxamides. nih.gov By integrating these computational approaches, researchers can accelerate the optimization of quinoline-8-carboxamides, leading to the development of more potent and selective drug candidates with improved pharmacological profiles. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)quinoline-8-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves condensation of substituted quinoline precursors with chlorophenyl derivatives. Key steps include:
- Cyclization: Use of Lewis acids (e.g., AlCl₃) to facilitate quinoline ring formation .
- Carboxamide Formation: Activation of carboxylic acid intermediates via coupling reagents (e.g., EDC/HOBt) for amide bond formation .
- Optimization Parameters: Solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (1–5 mol%), and controlled temperature (80–120°C) to minimize side products. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions on the quinoline and chlorophenyl moieties. Aromatic proton signals typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and structural integrity .
- IR Spectroscopy: Detect characteristic bands for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
- Handling: Use desiccants (e.g., silica gel) in storage environments. Avoid prolonged exposure to light, which may cause photodegradation .
Advanced Research Questions
Q. How can stereoisomeric intermediates be resolved during the synthesis of this compound?
- Methodological Answer:
- Selective Crystallization: Isolate cis/trans isomers using solvent polarity gradients (e.g., ethanol/water mixtures) based on differential solubility .
- Isomerization: Treat cis-dominated mixtures with Lewis acids (e.g., BF₃·Et₂O) to favor thermodynamically stable trans isomers. Monitor conversion via chiral HPLC .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?
- Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, with R-factor thresholds <0.05 for high confidence .
- Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Analyze torsion angles (e.g., C11–C10–C9 = 111.40°) to confirm spatial arrangement .
Q. How can the biological interactions of this compound be evaluated in pharmacological studies?
- Methodological Answer:
- DNA Adduct Analysis: Incubate the compound with hepatic microsomes and detect adducts via ³²P-postlabeling or LC-MS/MS. Compare with known carcinogens like 4-aminobiphenyl for mechanistic insights .
- Cytotoxicity Assays: Use MTT/WST-1 protocols on cancer cell lines (e.g., HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) for validation .
Q. What computational approaches are effective for modeling the electronic properties of this compound?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
